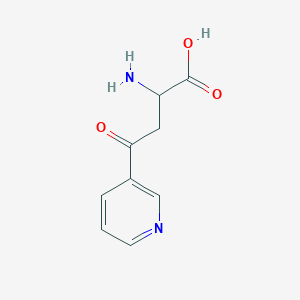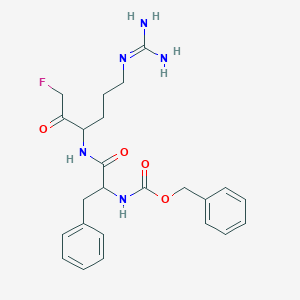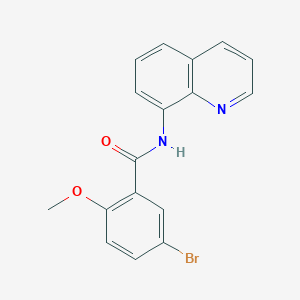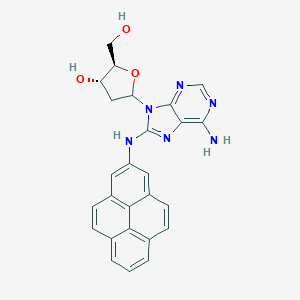
alpha-Amino-gamma-oxo-3-pyridinebutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Amino-gamma-oxo-3-pyridinebutanoic acid, also known as AOPB, is a non-proteinogenic amino acid that has gained attention in the scientific community due to its potential applications in various fields. AOPB is a derivative of pyridine and is synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of alpha-Amino-gamma-oxo-3-pyridinebutanoic acid is not fully understood. However, it is known to act as a ligand for glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptor. alpha-Amino-gamma-oxo-3-pyridinebutanoic acid has been shown to bind to the glycine site of the NMDA receptor, which enhances the activity of the receptor.
Biochemical and Physiological Effects:
alpha-Amino-gamma-oxo-3-pyridinebutanoic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that alpha-Amino-gamma-oxo-3-pyridinebutanoic acid enhances the activity of the NMDA receptor, which plays a role in synaptic plasticity and learning and memory. alpha-Amino-gamma-oxo-3-pyridinebutanoic acid has also been shown to have antioxidant activity, which may have neuroprotective effects. In vivo studies have shown that alpha-Amino-gamma-oxo-3-pyridinebutanoic acid has anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
Alpha-Amino-gamma-oxo-3-pyridinebutanoic acid has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. alpha-Amino-gamma-oxo-3-pyridinebutanoic acid is also stable under a wide range of conditions, making it suitable for use in various assays. However, alpha-Amino-gamma-oxo-3-pyridinebutanoic acid has some limitations. It is not a natural amino acid and may not accurately mimic the activity of endogenous ligands. Additionally, alpha-Amino-gamma-oxo-3-pyridinebutanoic acid has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.
Zukünftige Richtungen
There are several future directions for research on alpha-Amino-gamma-oxo-3-pyridinebutanoic acid. One area of interest is the development of alpha-Amino-gamma-oxo-3-pyridinebutanoic acid-based drugs for the treatment of neurological disorders. Another area of interest is the synthesis of novel materials using alpha-Amino-gamma-oxo-3-pyridinebutanoic acid as a building block. Additionally, further studies are needed to fully understand the mechanism of action of alpha-Amino-gamma-oxo-3-pyridinebutanoic acid and its potential as a ligand for glutamate receptors.
Synthesemethoden
Alpha-Amino-gamma-oxo-3-pyridinebutanoic acid is synthesized through a multi-step process that involves the reaction of pyridine with various reagents. The first step involves the reaction of pyridine with ethyl acetoacetate to form ethyl 3-pyridinebutanoate. This intermediate is then reacted with hydroxylamine hydrochloride to form ethyl 3-pyridinebutanohydroxamate. The final step involves the oxidation of the hydroxamate group to form alpha-Amino-gamma-oxo-3-pyridinebutanoic acid.
Wissenschaftliche Forschungsanwendungen
Alpha-Amino-gamma-oxo-3-pyridinebutanoic acid has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, alpha-Amino-gamma-oxo-3-pyridinebutanoic acid has been investigated for its potential as a drug scaffold due to its structural similarity to glutamic acid, a neurotransmitter in the central nervous system. In biochemistry, alpha-Amino-gamma-oxo-3-pyridinebutanoic acid has been studied for its potential as a ligand for glutamate receptors. In materials science, alpha-Amino-gamma-oxo-3-pyridinebutanoic acid has been investigated for its potential as a building block for the synthesis of novel materials.
Eigenschaften
CAS-Nummer |
137548-54-0 |
|---|---|
Produktname |
alpha-Amino-gamma-oxo-3-pyridinebutanoic acid |
Molekularformel |
C9H10N2O3 |
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
2-amino-4-oxo-4-pyridin-3-ylbutanoic acid |
InChI |
InChI=1S/C9H10N2O3/c10-7(9(13)14)4-8(12)6-2-1-3-11-5-6/h1-3,5,7H,4,10H2,(H,13,14) |
InChI-Schlüssel |
BOOQPWXVCDYIJP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)CC(C(=O)O)N |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)CC(C(=O)O)N |
Synonyme |
nicotinylalanine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B237654.png)




![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B237670.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237672.png)




